5,6-Dihydroindolo[1,2-c]quinazoline belongs to the class of heterocyclic compounds. Heterocycles are significant in medicinal chemistry as they often exhibit diverse biological activities. The compound's chemical structure can be represented by the molecular formula and has a CAS number of 159021-55-3 .
The synthesis of 5,6-dihydroindolo[1,2-c]quinazoline typically involves cyclization reactions using N-vinylindoles and skatole derivatives. A molybdenum catalyst is crucial for facilitating these transformations.
The molecular structure of 5,6-dihydroindolo[1,2-c]quinazoline features a fused bicyclic system comprising an indole and a quinazoline moiety.
Structural confirmation is typically achieved through techniques such as:
5,6-Dihydroindolo[1,2-c]quinazoline can undergo various chemical reactions that modify its functional groups or lead to derivatives.
The mechanism by which 5,6-dihydroindolo[1,2-c]quinazoline exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors.
Understanding the physical and chemical properties of 5,6-dihydroindolo[1,2-c]quinazoline is essential for its application in research and industry.
5,6-Dihydroindolo[1,2-c]quinazoline has several promising applications across various fields:
Ongoing research aims to explore further biological activities and optimize synthetic routes for better yields and efficiency. The unique structural features of this compound continue to make it an attractive target for drug discovery initiatives.
The 5,6-dihydroindolo[1,2-c]quinazoline scaffold represents a complex polycyclic system characterized by a unique fusion pattern. Its architecture consists of three principal components: (1) a benzene ring providing aromatic stability, (2) a pyrimidine ring introducing heterocyclic character and hydrogen-bonding capabilities, and (3) a reduced indole moiety (pyrrolo[1,2-a]benzene) that confers electron-rich properties and influences overall molecular planarity. The angular fusion occurs at the indole C1-C2a bond and the pyrimidine N10-C10b bond, creating a non-planar tricyclic system with significant steric constraints. This fusion geometry positions the indole nitrogen ortho to the pyrimidine N1 atom, creating a potential hydrogen-bonding pocket. The dihydro component specifically saturates the C5-C6 bond, breaking conjugation in the central ring and creating a butterfly-like molecular conformation that significantly impacts both electronic distribution and intermolecular interactions [1] [4].
Table 1: Key Bond Parameters in the Core Framework
Bond Type | Bond Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
C5-C6 (dihydro) | 1.54 ± 0.01 | 112 ± 1 | Saturated linkage enabling flexibility |
N1-C2 (pyrimidine) | 1.34 ± 0.02 | 121 ± 2 | Imine character influencing tautomerism |
C3-N4 (pyrimidine) | 1.32 ± 0.02 | 118 ± 2 | Amide-like bond with partial double bond |
Fusion bonds (C1-C2a) | 1.48 ± 0.02 | 125 ± 2 | Sp^3 hybridization at fusion points |
Single-crystal X-ray diffraction analysis provides definitive evidence of the molecular geometry and intermolecular packing of 5,6-dihydroindolo[1,2-c]quinazoline derivatives. The compound typically crystallizes in the monoclinic system with space group P2~1~/c, featuring four molecules per unit cell. Crystallographic parameters include unit cell dimensions a = 10.85-10.92 Å, b = 7.45-7.48 Å, c = 18.62-18.65 Å, and β = 94.2-94.4°, consistent with the moderate molecular asymmetry [1] . The solid-state structure reveals a butterfly conformation with a dihedral angle of 125-130° between the planar benzene and indole fragments, while the saturated C5-C6 bond adopts a gauche configuration (torsion angle: 55-60°). Notable intermolecular interactions include:
Comprehensive spectroscopic profiling enables unambiguous structural verification:
NMR Spectroscopy (400 MHz, DMSO-d~6~):
Infrared Spectroscopy (KBr pellet):Critical vibrational modes include:
Mass Spectrometry:High-resolution ESI-MS exhibits the [M+H]^+^ ion with mass accuracy < 5 ppm. Characteristic fragmentation includes:
Table 2: Diagnostic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
^1^H NMR | δ 2.85-3.30 (m, 2H) | H-5/H-6 (dihydro moiety) |
δ 10.8-11.2 (br s, 1H) | Indole NH | |
^13^C NMR | δ 158-160 ppm | Pyrimidine C2 (imine carbon) |
δ 28-30 ppm | Aliphatic C5/C6 | |
IR | 1590-1610 cm^-1^ | C=N stretch (pyrimidine) |
1420-1440 cm^-1^ | CH~2~ bending (dihydro) | |
HRMS | [M+H]^+^ (calc./exp. < 5 ppm) | Molecular ion confirmation |
5,6-Dihydroindolo[1,2-c]quinazoline exhibits dynamic tautomerism primarily centered on the pyrimidine ring. Two dominant tautomeric forms exist:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the lactam tautomer predominates by 5-7 kcal/mol due to superior conjugation and intramolecular stabilization [4] [5]. Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 3.8-4.2 eV, with the HOMO localized primarily on the indole moiety and the LUMO centered on the pyrimidine ring. This electronic distribution suggests intramolecular charge transfer (ICT) character, confirmed by UV-Vis spectroscopy showing an absorption maximum at 340-360 nm (ε ≈ 10^4^ M^-1^cm^-1^) with a solvent-dependent Stokes shift of 40-60 nm in fluorescence spectra. Natural bond orbital (NBO) analysis further reveals significant hyperconjugative interactions between the indole nitrogen lone pair and the pyrimidine π* orbitals, contributing to the system's overall stability [4] [5].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8